

physical properties and storage of 2,4-Diphenyl-1H-pyrrole solid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,4-Diphenyl-1H-pyrrole

Cat. No.: B148723

[Get Quote](#)

An In-Depth Technical Guide to the Physical Properties and Storage of **2,4-Diphenyl-1H-pyrrole**

Introduction

2,4-Diphenyl-1H-pyrrole is an aromatic heterocyclic compound of significant interest in medicinal chemistry and materials science. As a derivative of pyrrole, a fundamental five-membered aromatic heterocycle, its structure features phenyl substituents that modulate its electronic properties, solubility, and reactivity.^{[1][2]} These characteristics make it a valuable scaffold and building block for the synthesis of more complex molecules, including potential therapeutic agents and functional organic materials.

The integrity of research and development outcomes relies heavily on the purity and stability of starting materials. For a solid compound like **2,4-Diphenyl-1H-pyrrole**, improper storage and handling can lead to degradation, introducing impurities that can confound experimental results and compromise safety. This guide provides a comprehensive overview of the known physical properties of **2,4-Diphenyl-1H-pyrrole**, its inherent stability characteristics, and detailed, field-proven protocols for its optimal storage and handling. The causality behind each recommendation is explained to empower researchers, scientists, and drug development professionals with the knowledge to maintain sample integrity and ensure laboratory safety.

Section 1: Core Physical and Chemical Properties

A precise understanding of a compound's physical properties is foundational to its application in experimental work, influencing everything from solvent selection to reaction setup.

Compound Identification

Property	Value	Source
CAS Number	3274-56-4	[3]
Molecular Formula	C ₁₆ H ₁₃ N	[3] [4]
Molecular Weight	219.29 g/mol	[3] [4]
Canonical SMILES	C1=CC=C(C=C1)C2=CC(=C(N2)C3=CC=CC=C3)	[3]
InChI Key	FSBPQTRUHOMNPG-UHFFFAOYSA-N	[4]
Physical Form	Solid	[4]
Purity (Typical)	97%	[4]

Physicochemical Data

Obtaining exact experimental data for specialized chemical entities can be challenging. While certain properties for **2,4-Diphenyl-1H-pyrrole** are not widely published, we can infer its behavior from its structure and available data for related compounds.

Property	Value	Remarks and Citations
Melting Point	Not available (n/a)	Data is not specified in surveyed chemical databases. [3][5] For context, the related isomer 2-Phenyl-1H-pyrrole has a melting point of 403 K (130 °C).[6]
Boiling Point	Not available (n/a)	Not specified in surveyed chemical databases.[3][5] High molecular weight suggests a high boiling point, likely with decomposition.
Density	Not available (n/a)	Not specified in surveyed chemical databases.[3]
Solubility	Water: Predicted to have low solubility. Organic Solvents: Soluble in alcohols, ether, and other common organic solvents.[7]	The presence of two nonpolar phenyl groups dominates the molecule's character, making it largely hydrophobic. The parent compound, pyrrole, has limited water solubility (45 mg/mL).[7] The bulky phenyl groups in 2,4-diphenyl-1H-pyrrole significantly reduce its ability to hydrogen bond with water compared to the parent pyrrole, thus decreasing its aqueous solubility.

Section 2: Stability, Reactivity, and Safety Profile

The stability of **2,4-Diphenyl-1H-pyrrole** is intrinsically linked to the chemistry of its aromatic pyrrole core. The electron-rich nature of the pyrrole ring makes it highly reactive and susceptible to degradation under improper conditions.[8]

Chemical Stability and Degradation Pathways

- Sensitivity to Air (Oxygen): The pyrrole ring is prone to oxidation. Exposure to atmospheric oxygen, especially over time, can lead to the formation of colored, often polymeric, impurities. This is a common characteristic of pyrroles, which are known to darken upon exposure to air.[\[1\]](#)
- Sensitivity to Light: Like many complex organic molecules, **2,4-Diphenyl-1H-pyrrole** may be sensitive to light. Photochemical degradation can occur, leading to the formation of radical species and subsequent decomposition.
- Sensitivity to Moisture: The compound may be sensitive to moisture.[\[9\]](#) While it has low water solubility, ambient moisture can facilitate hydrolytic or oxidative degradation pathways.
- Hazardous Reactions: The product may decompose upon exposure to air and moisture.[\[9\]](#) Vapors may form explosive mixtures with air if heated intensely.[\[9\]](#)

Incompatible Materials

To prevent hazardous reactions and maintain chemical purity, avoid storing **2,4-Diphenyl-1H-pyrrole** with the following:

- Strong Oxidizing Agents: Can cause vigorous, potentially explosive reactions.
- Strong Acids: The pyrrole nitrogen is weakly basic and can react with strong acids.[\[1\]](#)
- Acid Chlorides and Anhydrides: Can lead to acylation reactions.[\[10\]](#)

Safety and Hazard Summary

Based on supplier safety information, **2,4-Diphenyl-1H-pyrrole** presents moderate hazards. However, in the absence of comprehensive toxicological data, it is prudent to handle it with the care afforded to more hazardous related compounds like pyrrole, which is toxic and flammable.[\[11\]](#)

Hazard Class	GHS Pictogram	Signal Word	Hazard Statement
Acute Toxicity (Oral)	GHS07 (Exclamation Mark)	Warning	H302: Harmful if swallowed. [4]
Skin Sensitization	GHS07 (Exclamation Mark)	Warning	H317: May cause an allergic skin reaction. [4]

Section 3: Protocols for Optimal Storage and Handling

Adherence to rigorous storage and handling protocols is a self-validating system that ensures the compound's stability and guarantees the reliability of experimental outcomes.

Recommended Long-Term Storage Protocol

The primary objective for long-term storage is to create an environment free from atmospheric oxygen, moisture, and light.

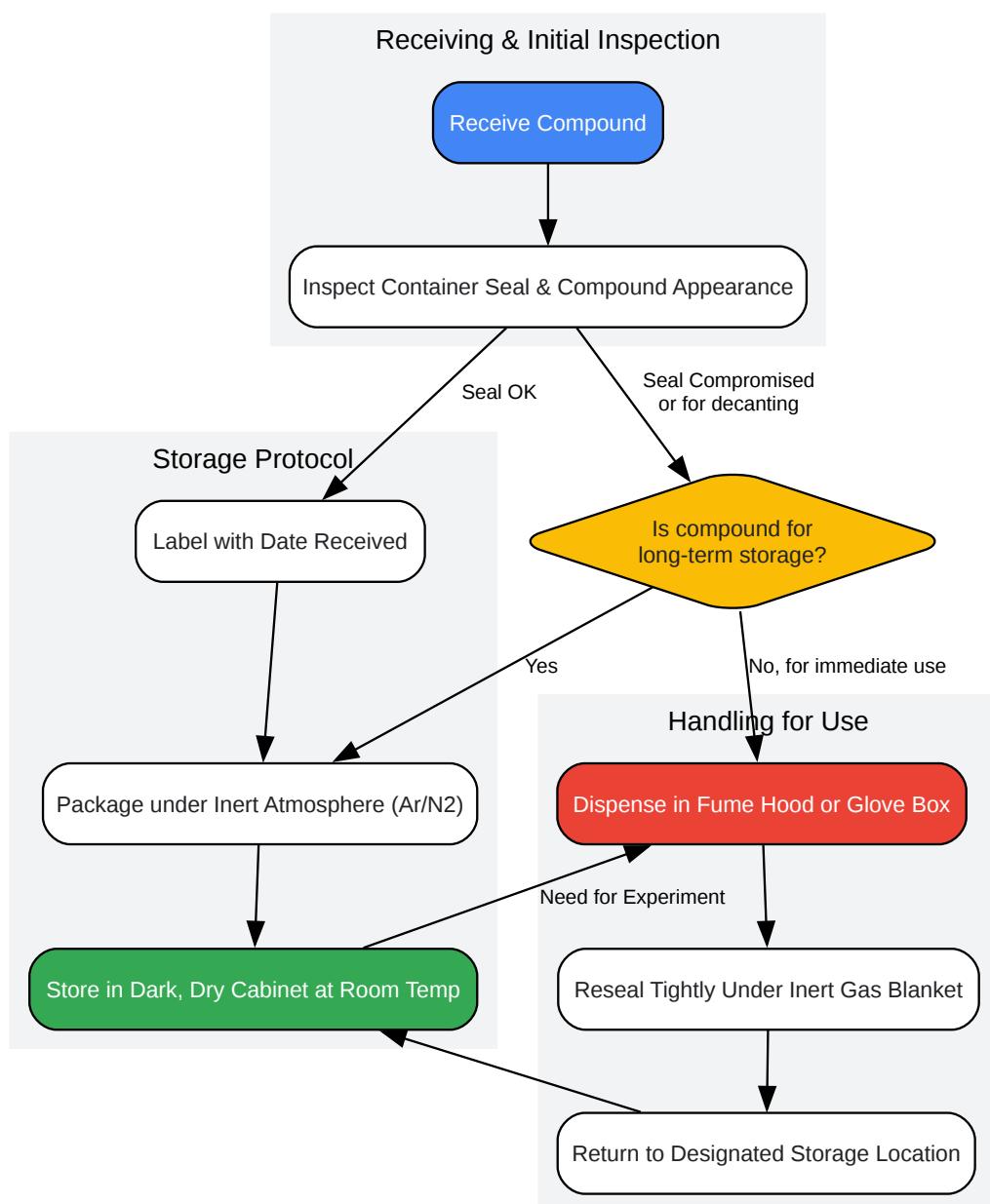
Methodology:

- Container Selection: Use a chemically resistant amber glass vial or bottle with a PTFE-lined screw cap. The amber color is critical for protecting the solid from light.
- Inert Atmosphere Packaging: Before sealing, the container headspace must be purged of air and replaced with a dry, inert gas.
 - Place the opened vial containing the **2,4-Diphenyl-1H-pyrrole** into a vacuum desiccator.
 - Gently evacuate the desiccator and backfill with dry argon or nitrogen. Repeat this cycle 3-5 times to ensure a completely inert atmosphere.
 - In the final cycle, backfill with the inert gas to slightly above atmospheric pressure. Quickly open the desiccator and tightly seal the vial cap.

- Secondary Sealing: For added protection against atmospheric intrusion, wrap the cap-vial interface with Parafilm®.
- Temperature and Location: Store the sealed container at room temperature in a dark, dry, and well-ventilated chemical storage cabinet.^[4] Ensure it is segregated from incompatible materials as outlined in Section 2.2.

Experimental Workflow: Handling and Dispensing

All handling of the solid compound should be performed with the assumption that it is sensitive to the ambient atmosphere.


Methodology:

- Preparation: Prepare a clean, dry work area, preferably inside a chemical fume hood or a glove box.^[9]
- Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical safety goggles, and nitrile gloves.^[4]
- Inert Environment Transfer:
 - Ideal Method (Glove Box): Transfer the sealed container into an inert atmosphere glove box. Open the container and dispense the required amount using a clean, dry spatula.
 - Benchtop Method (Inert Gas Blanket): If a glove box is unavailable, use an inert gas blanket. Insert a needle connected to a low-flow stream of argon or nitrogen into the container's headspace while the cap is briefly removed for dispensing. This positive pressure of inert gas prevents air from entering.
- Dispensing: Use only clean and dry spatulas or weighing papers. Do not return any unused material to the stock container to prevent contamination.
- Resealing and Storage: Immediately after dispensing, reseal the container tightly. If the container will be stored for an extended period before its next use, repeat the inert atmosphere packaging steps (Section 3.1, Step 2).

Storage Logic Diagram

The following diagram outlines the critical decision points and workflow for the proper storage of **2,4-Diphenyl-1H-pyrrole**.

Workflow for 2,4-Diphenyl-1H-pyrrole Storage

[Click to download full resolution via product page](#)

Caption: Decision workflow for receiving, storing, and handling solid **2,4-Diphenyl-1H-pyrrole**.

References

- Cheméo, Chemical Properties of 1H-Pyrrole, 2,4-diphenyl-, [Link]
- Chemical Synthesis D
- PubChem, 2,5-Diphenyl-1H-pyrrole, [Link]
- ChemSynthesis, 1-tert-butyl-2,4-diphenyl-1H-pyrrole, [Link]
- CDN, Pyrrole MSDS, [Link]
- Wikipedia, Pyrrole, [Link]
- Pharmaguideline, Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene, [Link]
- Cheméo, Chemical Properties of 1H-Pyrrole, 2-phenyl-, [Link]
- MDPI, Synthesis of Spiro[benzo[3][9]imidazo[1,2-a]pyridine-3,3'-pyrroles], [Link]
- Dergipark, Synthesis and spectroscopic characteriz
- NIST, WebBook: 1H-Pyrrole, 2,4-dimethyl-, [Link]
- NY.
- Lumen Learning, Arom
- Perfumer & Flavorist, Heterocyclic Nitrogen- and Sulfur- Containing Aroma Chemicals, [Link]
- Taylor & Francis, Heterocyclic Chemistry; Third edition, [Link]
- University of Leeds, Heterocyclic Chemistry, [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

Sources

- 1. Pyrrole - Wikipedia [en.wikipedia.org]
- 2. Aromatic Heterocyclic Compounds | MCC Organic Chemistry [courses.lumenlearning.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. 2,4-Diphenyl-1H-pyrrole | 3274-56-4 [sigmaaldrich.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. 1H-Pyrrole, 2-phenyl- (CAS 3042-22-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. Buy Pyrrole | 30604-81-0 [smolecule.com]

- 8. Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene | Pharmaguideline [pharmaguideline.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- To cite this document: BenchChem. [physical properties and storage of 2,4-Diphenyl-1H-pyrrole solid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b148723#physical-properties-and-storage-of-2-4-diphenyl-1h-pyrrole-solid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com